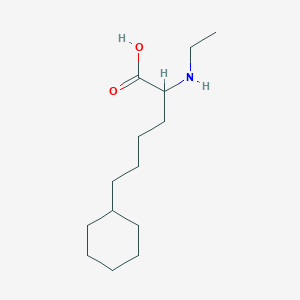![molecular formula C13H15ClO5 B14732269 Methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]oxy}propanoate CAS No. 5462-20-4](/img/structure/B14732269.png)
Methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]oxy}propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]oxy}propanoate is an organic compound with the molecular formula C12H13ClO4. It is a derivative of phenoxyacetic acid and is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a chloro-substituted phenoxy group and a methyl ester functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]oxy}propanoate typically involves the esterification of 4-chloro-2-methylphenoxyacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
4-chloro-2-methylphenoxyacetic acid+methanolacid catalystMethyl 2-[(4-chloro-2-methylphenoxy)acetyl]oxypropanoate+water
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is typically carried out in stainless steel reactors equipped with reflux condensers. The use of continuous flow reactors can enhance the efficiency and yield of the esterification process. The product is then purified through distillation and crystallization techniques to obtain a high-purity compound.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]oxy}propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: 4-chloro-2-methylphenoxyacetic acid.
Reduction: 4-chloro-2-methylphenoxyethanol.
Substitution: Various substituted phenoxyacetic acid derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]oxy}propanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of herbicides and other agrochemicals.
Biology: Studied for its potential effects on plant growth and development.
Medicine: Investigated for its potential use in drug delivery systems due to its ester functional group.
Industry: Utilized in the production of specialty chemicals and as a precursor for various organic compounds.
Mecanismo De Acción
The mechanism of action of Methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]oxy}propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active phenoxyacetic acid derivative, which can then interact with cellular pathways. The chloro-substituted phenoxy group can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(4-chloro-2-methylphenoxy)acetic acid: A closely related compound with similar herbicidal properties.
2-methyl-4-chlorophenoxyacetic acid: Another phenoxyacetic acid derivative with applications in agriculture.
Methyl 4-chloro-2-methylphenoxyacetate: A structural isomer with different chemical properties.
Uniqueness
Methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]oxy}propanoate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity. Its chloro-substituted phenoxy group enhances its stability and effectiveness in various applications.
Propiedades
Número CAS |
5462-20-4 |
|---|---|
Fórmula molecular |
C13H15ClO5 |
Peso molecular |
286.71 g/mol |
Nombre IUPAC |
methyl 2-[2-(4-chloro-2-methylphenoxy)acetyl]oxypropanoate |
InChI |
InChI=1S/C13H15ClO5/c1-8-6-10(14)4-5-11(8)18-7-12(15)19-9(2)13(16)17-3/h4-6,9H,7H2,1-3H3 |
Clave InChI |
PWMZIQHYRCKMIC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)Cl)OCC(=O)OC(C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl] 2-(naphthalene-2-carbonylamino)acetate](/img/structure/B14732191.png)
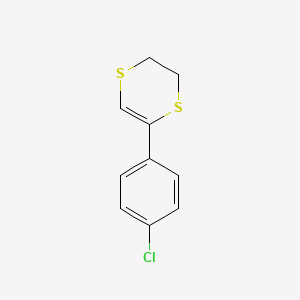

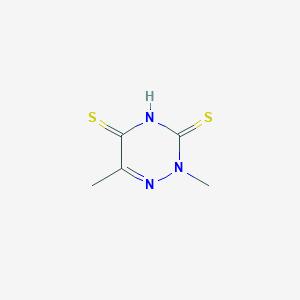
![1-Ethoxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14732227.png)
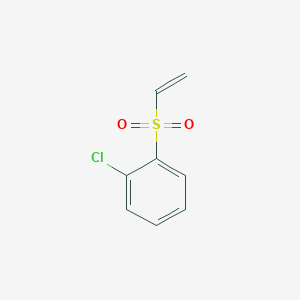
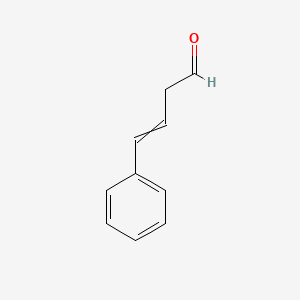



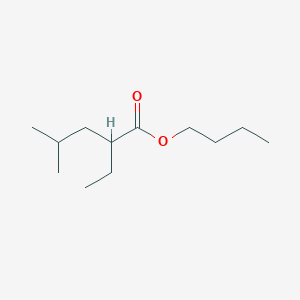
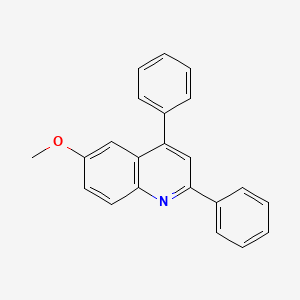
![(2Z)-2-[(5E)-5-(2-Carbamoylhydrazinylidene)hexan-2-ylidene]hydrazine-1-carboxamide](/img/structure/B14732281.png)
